molecular formula C25H52O2 B14452522 5,10-Pentacosanediol CAS No. 73427-17-5

5,10-Pentacosanediol

Cat. No.: B14452522
CAS No.: 73427-17-5
M. Wt: 384.7 g/mol
InChI Key: ZKQFDHCFWFWGER-UHFFFAOYSA-N
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Description

5,10-Pentacosanediol is an organic compound with the molecular formula C25H52O2 It is a long-chain diol, meaning it contains two hydroxyl groups (-OH) attached to a 25-carbon atom chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,10-Pentacosanediol typically involves the reduction of corresponding diketones or the hydrolysis of esters. One common method is the hydrogenation of 5,10-Pentacosanedione using a suitable catalyst under high pressure and temperature conditions. The reaction can be represented as follows:

C25H50O2+H2C25H52O2\text{C25H50O2} + H2 \rightarrow \text{C25H52O2} C25H50O2+H2→C25H52O2

Industrial Production Methods

Industrial production of this compound may involve the esterification of long-chain fatty acids followed by hydrogenation. This method is advantageous as it allows for the large-scale production of the compound with high purity. The reaction conditions typically include the use of a metal catalyst such as palladium or platinum and high-pressure hydrogen gas.

Chemical Reactions Analysis

Types of Reactions

5,10-Pentacosanediol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alkanes.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium or platinum.

    Substitution: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

    Oxidation: Formation of 5,10-Pentacosanedione or 5,10-Pentacosanoic acid.

    Reduction: Formation of pentacosane.

    Substitution: Formation of halogenated derivatives or alkylated products.

Scientific Research Applications

5,10-Pentacosanediol has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Studied for its potential role in biological membranes and lipid metabolism.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of surfactants, lubricants, and plasticizers.

Mechanism of Action

The mechanism of action of 5,10-Pentacosanediol involves its interaction with cellular membranes and enzymes. The hydroxyl groups allow it to form hydrogen bonds with other molecules, influencing membrane fluidity and permeability. Additionally, it may act as a substrate or inhibitor for specific enzymes involved in lipid metabolism.

Comparison with Similar Compounds

Similar Compounds

    Pentacosane: A hydrocarbon with a similar carbon chain length but lacking hydroxyl groups.

    1,5-Pentanediol: A shorter-chain diol with similar chemical properties.

    Erythro-6,8-Pentacosanediol: A stereoisomer with different spatial arrangement of hydroxyl groups.

Uniqueness

5,10-Pentacosanediol is unique due to its specific hydroxyl group positions, which confer distinct chemical reactivity and biological activity compared to other long-chain diols and hydrocarbons.

Properties

CAS No.

73427-17-5

Molecular Formula

C25H52O2

Molecular Weight

384.7 g/mol

IUPAC Name

pentacosane-5,10-diol

InChI

InChI=1S/C25H52O2/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-21-25(27)23-19-18-22-24(26)20-6-4-2/h24-27H,3-23H2,1-2H3

InChI Key

ZKQFDHCFWFWGER-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(CCCCC(CCCC)O)O

Origin of Product

United States

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